
Trimethyl (3beta)-17-oxoandrost-5-ene-3,7,11-triyl triscarbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl (3beta)-17-oxoandrost-5-ene-3,7,11-triyl triscarbonate is a complex organic compound that belongs to the class of androstane derivatives This compound is characterized by its unique structure, which includes three carbonate groups attached to the androstane skeleton
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl (3beta)-17-oxoandrost-5-ene-3,7,11-triyl triscarbonate typically involves multiple steps, starting from the basic androstane skeleton. The process generally includes the introduction of the carbonate groups through reactions with appropriate carbonate reagents under controlled conditions. Common reagents used in these reactions include phosgene, dimethyl carbonate, and other carbonate sources. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the successful formation of the triscarbonate structure.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis techniques. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors are commonly employed. Additionally, purification steps such as crystallization and chromatography are used to isolate the desired product from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl (3beta)-17-oxoandrost-5-ene-3,7,11-triyl triscarbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups attached to the androstane skeleton.
Substitution: The carbonate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alcohols can react with the carbonate groups under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or hydrocarbons. Substitution reactions can result in the formation of carbamates or esters.
Aplicaciones Científicas De Investigación
Trimethyl (3beta)-17-oxoandrost-5-ene-3,7,11-triyl triscarbonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various androstane derivatives and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including hormonal disorders and cancers.
Industry: It is used in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Trimethyl (3beta)-17-oxoandrost-5-ene-3,7,11-triyl triscarbonate involves its interaction with specific molecular targets and pathways. The compound can bind to androgen receptors, modulating their activity and influencing gene expression. This interaction can lead to various biological effects, including the regulation of cell growth and differentiation. Additionally, the compound’s carbonate groups can undergo hydrolysis, releasing active intermediates that further contribute to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- Trimethyl (3beta)-17-oxoandrost-5-ene-3,7,11-triyl trisacetate
- Trimethyl (3beta)-17-oxoandrost-5-ene-3,7,11-triyl trismethylcarbonate
- Trimethyl (3beta)-17-oxoandrost-5-ene-3,7,11-triyl tristrifluoroacetate
Uniqueness
Trimethyl (3beta)-17-oxoandrost-5-ene-3,7,11-triyl triscarbonate is unique due to its specific triscarbonate structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and stability profiles, making it suitable for specific applications in research and industry. Its ability to undergo various chemical transformations and its potential biological activities further distinguish it from other androstane derivatives.
Propiedades
Número CAS |
537718-14-2 |
|---|---|
Fórmula molecular |
C25H34O10 |
Peso molecular |
494.5 g/mol |
Nombre IUPAC |
[(3S,7R,8S,9S,10R,11R,13S,14S)-3,7-bis(methoxycarbonyloxy)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-11-yl] methyl carbonate |
InChI |
InChI=1S/C25H34O10/c1-24-9-8-14(33-21(27)30-3)10-13(24)11-16(34-22(28)31-4)19-15-6-7-18(26)25(15,2)12-17(20(19)24)35-23(29)32-5/h11,14-17,19-20H,6-10,12H2,1-5H3/t14-,15-,16-,17+,19+,20-,24-,25-/m0/s1 |
Clave InChI |
AIOBZIVDSXFNIS-KTLRVSMRSA-N |
SMILES isomérico |
C[C@]12CC[C@@H](CC1=C[C@@H]([C@@H]3[C@@H]2[C@@H](C[C@]4([C@H]3CCC4=O)C)OC(=O)OC)OC(=O)OC)OC(=O)OC |
SMILES canónico |
CC12CCC(CC1=CC(C3C2C(CC4(C3CCC4=O)C)OC(=O)OC)OC(=O)OC)OC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thieno[3,4-b]-1,4-dioxin,2,3-dihydro-5-(2-thienyl)-](/img/structure/B12569567.png)
![N-[3-(Tribromomethanesulfonyl)benzoyl]glycine](/img/structure/B12569572.png)
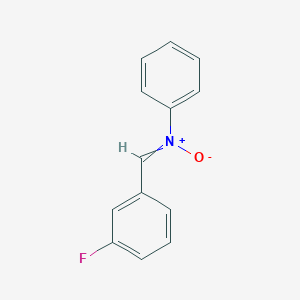
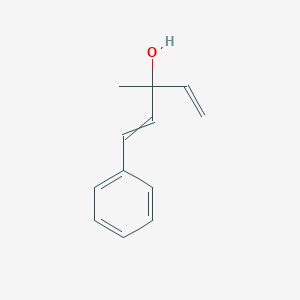
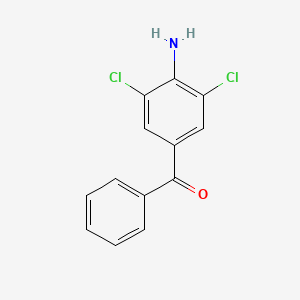
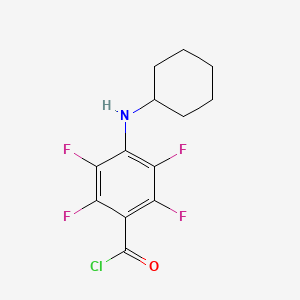
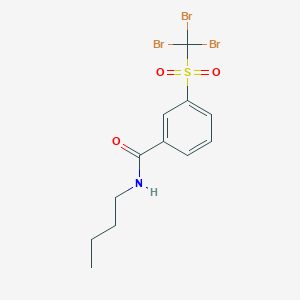

![2-(3-Pentoxythiophen-2-yl)-5-[5-[5-[5-(3-pentoxythiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B12569612.png)
![tert-butyl N-[1-oxo-3-(4-phenylphenyl)propan-2-yl]carbamate](/img/structure/B12569617.png)
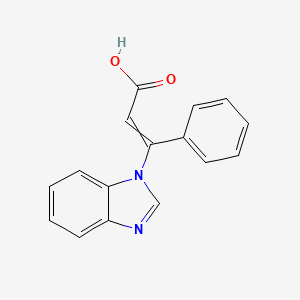
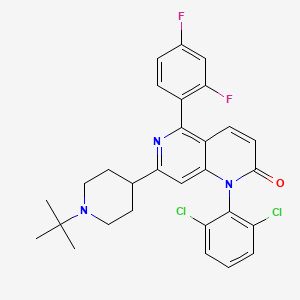

![2-[(4-Methoxyphenyl)methoxy]oxirane](/img/structure/B12569647.png)
